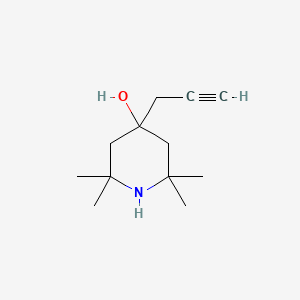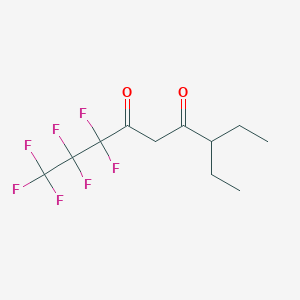
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a diketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione typically involves the introduction of fluorine atoms into the carbon chain through fluorination reactions. One common method is the direct fluorination of nonane derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The diketone functional group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The diketone formation can be achieved through catalytic oxidation processes, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone group to alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, alkanes
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Industry: Used in the production of specialty polymers and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The diketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptafluorononane: Lacks the diketone functional group, making it less reactive in certain chemical reactions.
7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4-one: Contains only one ketone group, resulting in different reactivity and applications.
Uniqueness: 7-Ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione stands out due to its dual functional groups (fluorine and diketone), which confer unique chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
80284-42-0 |
|---|---|
Molecular Formula |
C11H13F7O2 |
Molecular Weight |
310.21 g/mol |
IUPAC Name |
7-ethyl-1,1,1,2,2,3,3-heptafluorononane-4,6-dione |
InChI |
InChI=1S/C11H13F7O2/c1-3-6(4-2)7(19)5-8(20)9(12,13)10(14,15)11(16,17)18/h6H,3-5H2,1-2H3 |
InChI Key |
NOSIICKOBIURRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




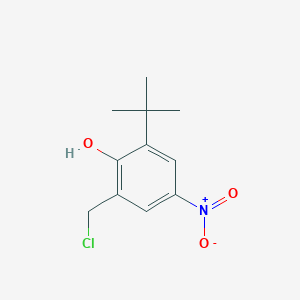

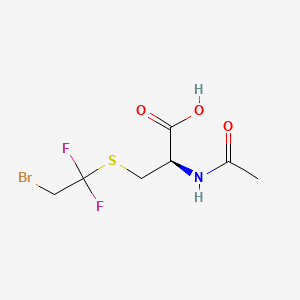

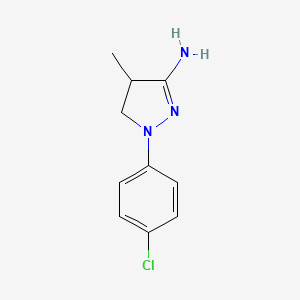
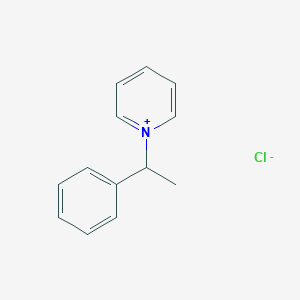
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

